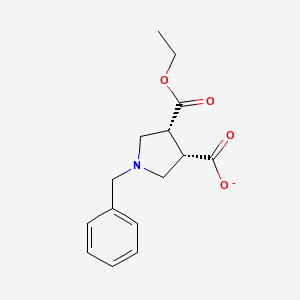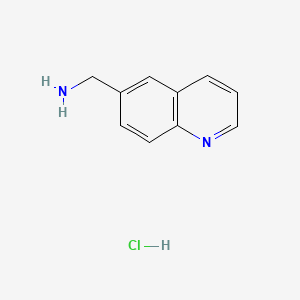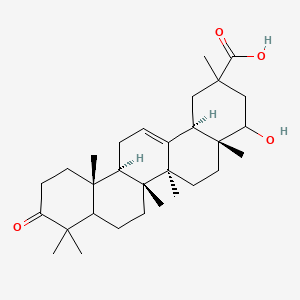
3,4-Pyrrolidinedicarboxylic acid, 1-(phenylmethyl)-, 3-ethyl ester, (3R,4S)-rel-
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
3,4-Pyrrolidinedicarboxylic acid, 1-(phenylmethyl)-, 3-ethyl ester, (3R,4S)-rel- is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields.
Wirkmechanismus
The mechanism of action of 3,4-Pyrrolidinedicarboxylic acid, 1-(phenylmethyl)-, 3-ethyl ester, (3,4-Pyrrolidinedicarboxylic acid, 1-(phenylmethyl)-, 3-ethyl ester, (3R,4S)-rel-)-rel- involves the activation of mGluR4, which leads to the inhibition of neurotransmitter release and the modulation of synaptic plasticity. This results in the reduction of neuronal excitability and the prevention of excessive synaptic activity, which is associated with various neurological disorders.
Biochemical and Physiological Effects:
The biochemical and physiological effects of 3,4-Pyrrolidinedicarboxylic acid, 1-(phenylmethyl)-, 3-ethyl ester, (3,4-Pyrrolidinedicarboxylic acid, 1-(phenylmethyl)-, 3-ethyl ester, (3R,4S)-rel-)-rel- include the modulation of synaptic transmission, the reduction of neuronal excitability, and the prevention of excessive synaptic activity. It has been found to be effective in the treatment of various neurological disorders, including Parkinson's disease, epilepsy, and neuropathic pain.
Vorteile Und Einschränkungen Für Laborexperimente
The advantages of using 3,4-Pyrrolidinedicarboxylic acid, 1-(phenylmethyl)-, 3-ethyl ester, (3,4-Pyrrolidinedicarboxylic acid, 1-(phenylmethyl)-, 3-ethyl ester, (3R,4S)-rel-)-rel- in lab experiments include its selectivity for mGluR4, which allows for the study of the specific effects of this receptor subtype on synaptic transmission and neuronal excitability. However, the limitations include the potential for off-target effects and the need for careful control of experimental conditions to obtain reliable results.
Zukünftige Richtungen
There are several future directions for the study of 3,4-Pyrrolidinedicarboxylic acid, 1-(phenylmethyl)-, 3-ethyl ester, (3,4-Pyrrolidinedicarboxylic acid, 1-(phenylmethyl)-, 3-ethyl ester, (3R,4S)-rel-)-rel-. These include the investigation of its potential applications in the treatment of other neurological disorders, the development of more selective and potent analogs, and the exploration of its effects on other neurotransmitter systems and signaling pathways.
Conclusion:
In conclusion, 3,4-Pyrrolidinedicarboxylic acid, 1-(phenylmethyl)-, 3-ethyl ester, (3,4-Pyrrolidinedicarboxylic acid, 1-(phenylmethyl)-, 3-ethyl ester, (3R,4S)-rel-)-rel- is a promising compound with potential applications in various fields, including neuroscience, pharmacology, and biochemistry. Its selectivity for mGluR4 and its ability to modulate synaptic transmission and neuronal excitability make it a valuable tool for the study of neurological disorders and synaptic plasticity. Further research is needed to fully understand its mechanisms of action and potential applications.
Synthesemethoden
The synthesis of 3,4-Pyrrolidinedicarboxylic acid, 1-(phenylmethyl)-, 3-ethyl ester, (3,4-Pyrrolidinedicarboxylic acid, 1-(phenylmethyl)-, 3-ethyl ester, (3R,4S)-rel-)-rel- involves the reaction of L-Aspartic acid with benzyl bromide, followed by esterification with ethanol and ethyl chloroformate. The reaction is carried out under controlled conditions to obtain the desired stereoisomer.
Wissenschaftliche Forschungsanwendungen
3,4-Pyrrolidinedicarboxylic acid, 1-(phenylmethyl)-, 3-ethyl ester, (3,4-Pyrrolidinedicarboxylic acid, 1-(phenylmethyl)-, 3-ethyl ester, (3R,4S)-rel-)-rel- has been extensively studied for its potential applications in various fields, including neuroscience, pharmacology, and biochemistry. It has been found to act as a selective agonist of the metabotropic glutamate receptor subtype 4 (mGluR4), which plays a crucial role in the regulation of synaptic transmission and neuronal excitability.
Eigenschaften
IUPAC Name |
(3S,4R)-1-benzyl-4-ethoxycarbonylpyrrolidine-3-carboxylate |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H19NO4/c1-2-20-15(19)13-10-16(9-12(13)14(17)18)8-11-6-4-3-5-7-11/h3-7,12-13H,2,8-10H2,1H3,(H,17,18)/p-1/t12-,13+/m1/s1 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OBPNUEHVTDHIPJ-OLZOCXBDSA-M |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1CN(CC1C(=O)[O-])CC2=CC=CC=C2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCOC(=O)[C@H]1CN(C[C@H]1C(=O)[O-])CC2=CC=CC=C2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H18NO4- |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
276.31 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3,4-Pyrrolidinedicarboxylic acid, 1-(phenylmethyl)-, 3-ethyl ester, (3R,4S)-rel- | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![7-Bromo-5-chlorobenzo[d]isoxazole](/img/structure/B596631.png)



![3'H-Cyclopropa[1,9][5,6]fullerene-C60-Ih-3'-butanoic acid, 3'-phenyl-, methyl ester](/img/structure/B596637.png)


![6-Methoxybenzo[D]oxazol-2-amine](/img/structure/B596648.png)

![Thieno[3,4-b]thiophene-2-carboxylic acid](/img/structure/B596650.png)

![10-[3,4-Dihydroxy-5-(3,4,5-trihydroxy-6-methyloxan-2-yl)oxyoxan-2-yl]oxy-9-(hydroxymethyl)-2,2,6a,6b,9,12a-hexamethyl-1,3,4,5,6,6a,7,8,8a,10,11,12,13,14b-tetradecahydropicene-4a-carboxylic acid](/img/structure/B596653.png)